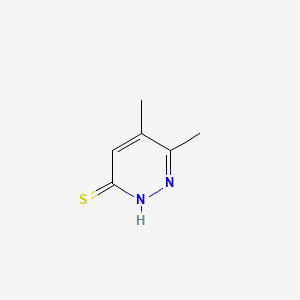
5,6-Dimethylpyridazine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylpyridazine-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is characterized by a pyridazine ring substituted with two methyl groups at positions 5 and 6, and a thiol group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Several synthesis pathways for 5,6-Dimethylpyridazine-3-thiol have been reported. One approach involves the use of diacetyl and hydrazine in the presence of a metal ion to produce 3-acetyl-5,6-dimethylpyridazine hydrazone, which can be further derivatized. Another method utilizes the reaction of a 5-bromo-6-methylpyrimidine-4-thiol derivative with 1,2,4-triazine-3,5(2H,4H)-dione to produce a pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazine ring system.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethylpyridazine-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Thiols can be reduced to form thiolates using reducing agents like sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Major Products:
Oxidation: Disulfides
Reduction: Thiolates
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylpyridazine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5,6-Dimethylpyridazine-3-thiol involves its interaction with various molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with specific receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethylpyridazine-3-thiol is unique due to its specific substitution pattern on the pyridazine ring. Similar compounds include other pyridazine derivatives such as:
Pyridazine: The parent compound with no substituents.
3,6-Dimethylpyridazine: A similar compound with methyl groups at positions 3 and 6.
5-Methylpyridazine-3-thiol: A compound with a single methyl group at position 5 and a thiol group at position 3.
Eigenschaften
IUPAC Name |
3,4-dimethyl-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-6(9)8-7-5(4)2/h3H,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAZXCXKHBDLBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NN=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanedinitrile, [[5-(ethylphenylamino)-2-furanyl]methylene]- (9CI)](/img/new.no-structure.jpg)
![2-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B573834.png)

![4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B573841.png)


